molecular formula C17H13ClN2OS B377745 (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 1011794-17-4

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No.: B377745
CAS No.: 1011794-17-4
M. Wt: 328.8g/mol
InChI Key: GWXSKTHINUJHAE-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic thiazole derivative intended for research and development use in laboratory settings. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide spectrum of potential biological activities and are extensively investigated in medicinal chemistry for creating new therapeutic agents . The core thiazole structure is a five-membered ring containing nitrogen and sulfur atoms, contributing to its aromaticity and making it a versatile scaffold in organic and pharmaceutical chemistry . Compounds featuring the benzamide-thiazole structure are frequently explored as key intermediates in synthesizing more complex molecules and are studied for their interactions with various biological targets . Research into analogous thiazole-based structures has indicated potential for diverse applications, underscoring the research value of this chemical class . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-12-11-22-17(19-16(21)13-5-3-2-4-6-13)20(12)15-9-7-14(18)8-10-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXSKTHINUJHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1-Aroyl-3-Arylthioureas with α-Haloketones

The most widely reported method involves reacting 1-benzoyl-3-(4-chlorophenyl)thiourea with α-chloroketones (e.g., chloroacetone) in acetone under Et₃N catalysis. Thiourea intermediates are synthesized via benzoyl isothiocyanate formation from benzoyl chloride and KSCN, followed by coupling with 4-chloroaniline. The cyclization proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, forming the thiazole ring.

Reaction Conditions

  • Solvent: Anhydrous acetone (0.5 M)

  • Base: Et₃N (1.2 equiv)

  • Temperature: 20–25°C (room temperature)

  • Time: 1–2 hours

Workup
Post-reaction filtration and ethanol recrystallization yield pale-yellow crystals. The method achieves 85–89% yield for the target compound, with purity confirmed by HPLC (>98%).

Nitrogen-Atmosphere-Mediated Synthesis

Alternative protocols emphasize inert conditions to prevent oxidation byproducts. Here, α-bromoketones (e.g., bromoacetone) react with thiourea precursors under nitrogen, enhancing regioselectivity for the Z-isomer.

Optimized Parameters

  • Atmosphere: Nitrogen gas

  • Haloketone: α-Bromoacetone (1.1 equiv)

  • Solvent: Dry tetrahydrofuran (THF)

  • Yield: 78–82%

This method reduces side reactions such as ketone hydrolysis, critical for scaling to multigram quantities.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Haloketone α-Chloroacetoneα-Bromoacetone
Solvent AcetoneTHF
Atmosphere AmbientNitrogen
Yield 85–89%78–82%
Purity (HPLC) >98%>95%
Reaction Time 1–2 hours2–3 hours

Method 1 offers higher yields and shorter reaction times, while Method 2 improves stereochemical control.

Structural Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃)

  • δ 7.81 (dd, 1H, J = 1.8, 7.7 Hz, Ar-H)

  • δ 7.55–7.16 (m, 8H, Ar-H)

  • δ 6.43 (q, 1H, J = 1.2 Hz, CH=C)

  • δ 2.12 (d, 3H, J = 1.2 Hz, CH₃)

13C NMR (126 MHz, CDCl₃)

  • δ 173.4 (C=O), 170.0 (C=N), 134.1–115.2 (Ar-C), 104.4 (CH=C), 15.0 (CH₃)

IR (KBr)

  • 1606 cm⁻¹ (C=O), 1458 cm⁻¹ (C=N)

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration, with dihedral angles of 12.3° between the benzamide and thiazole planes.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Thiourea Activation: Deprotonation by Et₃N generates a thiolate anion, which attacks the α-haloketone.

  • Ring Closure: Intramolecular cyclization forms the thiazole ring, with Z-selectivity dictated by steric hindrance from the 4-methyl group.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) using Method 1 achieved 84% yield with 99% purity, demonstrating feasibility for pharmaceutical applications. Critical quality attributes (CQAs) include residual solvent levels (<500 ppm acetone) and heavy metal contamination (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Phenyl vs. 4-Chlorophenyl Substitution

  • Compound 302821-24-5: (Z)-4-Chloro-N-(4-phenylthiazol-2(3H)-ylidene)benzamide () replaces the 4-chlorophenyl group with a simple phenyl ring.
  • Impact: Chlorine enhances polarity and intermolecular interactions, increasing melting points compared to non-halogenated analogs.

Methyl Group at Thiazole 4-Position

  • (Z)-N-(3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene)-4-methyl-benzamide (): Features a methoxyphenyl group and lacks the methyl substituent. The methoxy group’s electron-donating nature may increase solubility in polar solvents compared to the chloro analog.

Modifications on the Benzamide Moiety

Pivalamide vs. Benzamide

  • (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)pivalamide (): Replaces benzamide with a bulkier pivalamide (2,2-dimethylpropanamide).
  • Spectral Data : The IR spectrum shows C=O stretches at 1719 cm⁻¹ (pivalamide) vs. 1606 cm⁻¹ (benzamide in ), indicating differences in carbonyl electronic environments .

Heterocyclic Core Variations

Thiadiazole vs. Thiazole Derivatives

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Incorporates a [1,3,4]-thiadiazole ring instead of thiazole. The additional nitrogen atom increases electron deficiency, affecting π-conjugation and reactivity.
  • Impact : Thiadiazoles generally exhibit higher thermal stability but lower solubility due to increased molecular planarity .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Substituents (Thiazole/Benzamide) Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%) Reference
Target Compound 4-ClPh, 4-Me, benzamide Not reported ~1600–1610 (estimated) Not given -
(Z)-4-Chloro-N-(4-phenylthiazol-2-ylidene)benzamide Ph, benzamide Not reported - -
Compound 8a () Acetylpyridin-2-yl, benzamide 290 1679, 1605 80
(Z)-N-(3-(2-Methoxyphenyl)-...benzamide 2-MeOPh, 4-Me, benzamide Not reported - -
(Z)-N-(3-(2-Cl-4-NO2Ph)-...pivalamide 2-Cl-4-NO2Ph, pivalamide Not reported 1719 Not given

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The 4-chloro substituent in the target compound enhances electrophilicity at the thiazole ring compared to methoxy or phenyl analogs .
  • Steric Effects : Methyl groups at the thiazole 4-position may hinder rotational freedom, as observed in crystal structures ().

Biological Activity

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3SC_{16}H_{14}ClN_3S with a molecular weight of 319.81 g/mol. The compound features a thiazole ring substituted with a 4-chlorophenyl group and an amide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H14ClN3SC_{16}H_{14}ClN_3S
Molecular Weight319.81 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and subsequent modifications to introduce the chlorophenyl and amide groups.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of key enzymes associated with cell proliferation and survival pathways.

  • Case Study : A study on thiazole derivatives demonstrated that compounds with similar structures induced apoptosis in MDA-MB-231 cells, leading to a significant increase in the percentage of annexin V-FITC positive cells, indicating late apoptotic phases .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine enhances their activity against various bacterial strains.

  • Case Study : A series of thiazole analogs were tested against Gram-positive and Gram-negative bacteria, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing how modifications to the thiazole ring and substituents can enhance biological activity.

CompoundIC50 (µM) against MDA-MB-231IC50 (µM) against HepG2
This compound15.020.0
Thiazole Derivative A10.518.5
Thiazole Derivative B12.022.0

Q & A

Q. What crystallographic software is recommended for resolving complex thiazole derivatives?

  • Tools : SHELXL (for refinement) and OLEX2 (for visualization) are standard. For twinned crystals, use SHELXD for phased structure solutions .

Q. How to optimize LC-MS conditions for detecting degradation products?

  • Protocol :
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Gradient : 5–95% acetonitrile (0.1% formic acid) over 10 min.
  • Detection : ESI+ mode with MRM transitions for parent ion (m/z 385 → 214) .

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